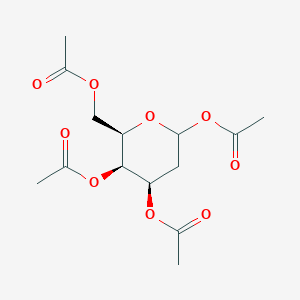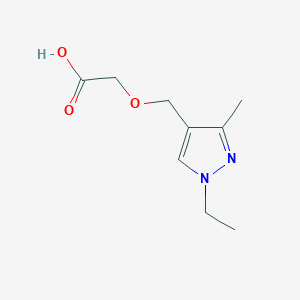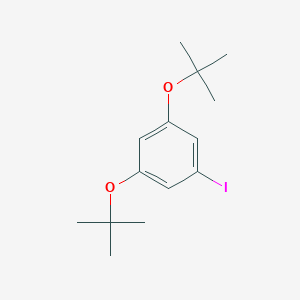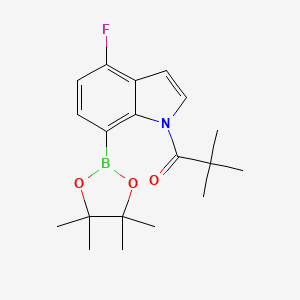
1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a boronic ester group and a fluorinated indole moiety
Métodos De Preparación
The synthesis of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Borylation: The boronic ester group is introduced using a Miyaura borylation reaction, which involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the fluorinated indole with the boronic ester under Suzuki-Miyaura cross-coupling conditions to yield the desired compound.
Análisis De Reacciones Químicas
1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronic ester group can undergo nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds with various aryl or vinyl halides.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular pathways or targets.
Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe. The fluorinated indole moiety can interact with various biological targets, potentially modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a boronic ester group and a fluorinated aromatic ring, making it useful in similar applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with fluorine, used in medicinal chemistry and materials science.
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound is used in similar applications, particularly in catalysis and materials science.
The uniqueness of 1-(4-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)-2,2-dimethylpropan-1-one lies in its combination of a fluorinated indole moiety and a boronic ester group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C19H25BFNO3 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
1-[4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C19H25BFNO3/c1-17(2,3)16(23)22-11-10-12-14(21)9-8-13(15(12)22)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3 |
Clave InChI |
LTMBUDQDJZEXAS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CN3C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



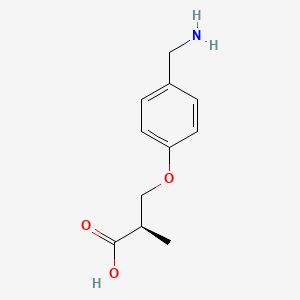
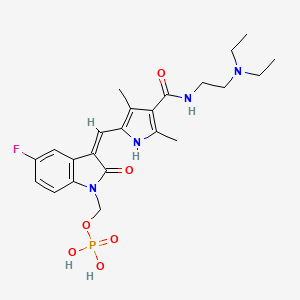
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
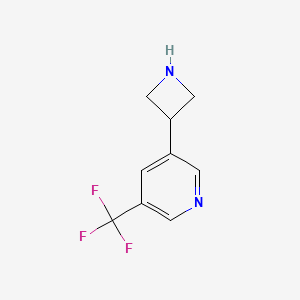
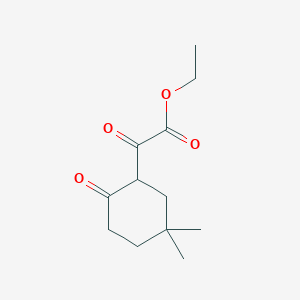


![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
